molecular formula C6H10Cl2N2 B13569542 1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride

1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride

Cat. No.: B13569542
M. Wt: 181.06 g/mol
InChI Key: CRYGVLMBATWZAO-UHFFFAOYSA-N
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Description

1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered nitrogen-containing heterocycle that is widely known for its biological activity and presence in many natural products . The compound’s structure includes a pyrrole ring substituted with a chlorine atom and a methyl group, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

The synthesis of 1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another approach is the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanaminehydrochloride can be compared with other pyrrole derivatives such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.

Properties

Molecular Formula

C6H10Cl2N2

Molecular Weight

181.06 g/mol

IUPAC Name

(4-chloro-1-methylpyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H9ClN2.ClH/c1-9-4-5(7)2-6(9)3-8;/h2,4H,3,8H2,1H3;1H

InChI Key

CRYGVLMBATWZAO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1CN)Cl.Cl

Origin of Product

United States

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